N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide” is a complex organic compound that belongs to the class of oxathiine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the oxathiine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dioxidotetrahydrothiophenyl group: This step may involve oxidation reactions.
Attachment of the fluorobenzyl and phenyl groups: These steps can be carried out through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom in the oxathiine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the oxathiine ring.
Substitution: Various substitution reactions can be performed to introduce different substituents on the benzyl and phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenated compounds and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structural features.
Biology: The compound could be studied for its interactions with biological macromolecules and its effects on cellular processes.
Materials Science: Its unique chemical structure may make it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Influencing cellular pathways: Such as signaling cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Oxathiine derivatives: Compounds with similar oxathiine rings.
Fluorobenzyl derivatives: Compounds with fluorobenzyl groups.
Phenyl derivatives: Compounds with phenyl groups.
Uniqueness
The uniqueness of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C22H22FNO4S2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C22H22FNO4S2/c23-19-9-5-4-8-17(19)14-24(18-10-13-30(26,27)15-18)22(25)20-21(29-12-11-28-20)16-6-2-1-3-7-16/h1-9,18H,10-15H2 |
InChI Key |
LJMOATYQCYKOHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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